4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile
Description
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by methoxy groups at positions 4 and 6, a methyl group at position 2, and a carbonitrile moiety at position 3. Pyrimidine carbonitriles are versatile intermediates in medicinal and agrochemical synthesis due to their electron-deficient aromatic ring, which facilitates nucleophilic substitution and cyclization reactions. The methoxy groups enhance solubility in polar solvents and may influence bioactivity by modulating electronic properties .
Properties
CAS No. |
5571-01-7 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O2/c1-5-10-7(12-2)6(4-9)8(11-5)13-3/h1-3H3 |
InChI Key |
NZXKFEZGUIIUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst, with dimethyl carbonate as the methylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Melting Points and Stability
- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Exhibits a high melting point (300°C), attributed to strong intermolecular hydrogen bonding from the oxo and methoxyphenyl groups.
- 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Lower melting point (266–268°C), likely due to reduced polarity from dimethylphenyl substituents.
Solubility
Methoxy groups (electron-donating) enhance solubility in polar aprotic solvents like DMF and DMSO, whereas chloro or methylthio substituents (electron-withdrawing) reduce polarity and solubility .
Electronic and Reactivity Profiles
Key Research Findings and Trends
Methoxy vs. Chloro Substituents : Methoxy groups improve solubility and reduce toxicity compared to chloro analogs but may decrease electrophilic reactivity .
Methylthio as a Leaving Group : Methylthio-substituted pyrimidines () exhibit higher reactivity in substitution reactions than methoxy derivatives, making them preferable for functionalization .
Biological Performance : Substituent polarity and size critically influence bioactivity. Methoxy and methyl groups balance lipophilicity and steric effects, optimizing drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
